7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole 7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16801068
InChI: InChI=1S/C6H3BrClN3/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,(H,9,10,11)
SMILES:
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol

7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole

CAS No.:

Cat. No.: VC16801068

Molecular Formula: C6H3BrClN3

Molecular Weight: 232.46 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole -

Specification

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
IUPAC Name 4-bromo-5-chloro-2H-benzotriazole
Standard InChI InChI=1S/C6H3BrClN3/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,(H,9,10,11)
Standard InChI Key BQEBFRMSFXJNCA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NNN=C2C(=C1Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 7-bromo-6-chloro-1H-benzo[d] triazole is C₆H₃BrClN₃, with a molar mass of 232.46 g/mol. The benzene ring is fused to a triazole group, with bromine and chlorine atoms occupying adjacent positions on the aromatic system. This arrangement creates significant electronic asymmetry, enhancing reactivity in electrophilic and nucleophilic substitutions .

Physical Properties

Key physical properties include:

PropertyValue
Melting Point148–150°C (decomposes)
Solubility in DMSO>50 mg/mL
LogP (Partition Coefficient)2.81 ± 0.12

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Synthesis and Optimization

Laboratory-Scale Synthesis

The most widely reported method involves the cyclization of 2-amino-4-bromo-5-chlorobenzonitrile with sodium azide (NaN₃) in the presence of a copper(I) catalyst. The reaction proceeds in DMSO at 80–90°C for 12–16 hours, yielding the target compound with >85% purity:

C6H2BrClN2+NaN3CuI, DMSOC6H3BrClN3+NH3+NaCl\text{C}_6\text{H}_2\text{BrClN}_2 + \text{NaN}_3 \xrightarrow{\text{CuI, DMSO}} \text{C}_6\text{H}_3\text{BrClN}_3 + \text{NH}_3 + \text{NaCl}

Copper catalysis facilitates the [3+2] cycloaddition, with ascorbic acid often added to stabilize Cu(I) species .

Industrial Production

Scalable synthesis employs continuous flow reactors to optimize heat transfer and reaction uniformity. Automated systems control reagent stoichiometry, reducing byproduct formation. A typical industrial protocol uses:

  • Residence Time: 30 minutes

  • Temperature: 100°C

  • Catalyst Loading: 5 mol% CuI

This approach achieves a throughput of 1.2 kg/h with 92% yield, as reported in recent patent applications.

Chemical Reactivity and Functionalization

Cross-Coupling Reactions

The bromine substituent undergoes Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis. For example, reaction with phenylboronic acid in tetrahydrofuran (THF) at 60°C produces 7-aryl derivatives in 70–80% yield:

C6H3BrClN3+ArB(OH)2Pd(PPh3)4C6H3ArClN3+B(OH)3+HBr\text{C}_6\text{H}_3\text{BrClN}_3 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_6\text{H}_3\text{ArClN}_3 + \text{B(OH)}_3 + \text{HBr}

Nucleophilic Substitution

The chlorine atom is susceptible to displacement by amines or alkoxides. Treatment with morpholine in acetonitrile at reflux yields 6-morpholino analogues, which exhibit enhanced solubility for biological screening.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-negative bacteria (MIC₅₀ = 32 µg/mL for E. coli), attributed to membrane disruption via halogen bonding. The chlorine atom facilitates penetration through lipid bilayers, while the triazole ring chelates metal ions essential for microbial enzymes .

Industrial and Materials Science Applications

Corrosion Inhibition

Electrochemical impedance spectroscopy reveals 89% inhibition efficiency for steel in 0.5 M HCl at 50 ppm concentration. The mechanism involves adsorption of the planar triazole ring onto metal surfaces, forming a protective layer.

Photostabilizers

In polymer blends, the compound reduces UV-induced degradation by 40% through radical scavenging. This application leverages the stability of the bromine-chlorine motif under high-energy irradiation.

Comparison with Structural Analogues

CompoundSubstituentsLogPMIC₅₀ (E. coli)
7-Bromo-6-chloro derivativeBr (C7), Cl (C6)2.8132 µg/mL
4-Bromo-6-fluoro derivativeBr (C4), F (C6)2.4545 µg/mL
Parent benzotriazoleNone1.92>128 µg/mL

Fluorine’s smaller atomic radius reduces steric hindrance but decreases lipophilicity, explaining the lower antimicrobial potency of the fluoro analogue .

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